molecular formula C17H13F3N2O4 B4740537 N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B4740537
M. Wt: 366.29 g/mol
InChI Key: ZCSAYKDKWAXPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known as BDF-1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-1 is a small molecule that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is still being studied, but it is believed that it acts by inhibiting various enzymes and signaling pathways involved in disease progression. For example, in cancer research, N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the production of pro-inflammatory cytokines. In neurological research, N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to induce apoptosis and inhibit cell proliferation by activating the caspase pathway and inhibiting the activity of topoisomerase II. In inflammation research, N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological research, N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several advantages for laboratory experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, there are also some limitations to using N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide in laboratory experiments, including its limited solubility in water and its potential for non-specific binding to cellular proteins.

Future Directions

There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide in scientific research. One direction is to further study its mechanism of action in various diseases and to identify specific targets for its therapeutic applications. Another direction is to optimize its pharmacokinetics and pharmacodynamics for use in clinical trials. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide could be used in combination with other drugs or therapies to enhance its therapeutic efficacy. Overall, N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has significant potential for the development of novel therapeutic agents for the treatment of various diseases.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4/c18-17(19,20)11-2-1-3-12(7-11)22-16(24)15(23)21-8-10-4-5-13-14(6-10)26-9-25-13/h1-7H,8-9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSAYKDKWAXPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.